5-Chloro-3-phenylisoxazole

Beschreibung

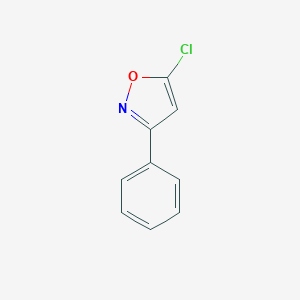

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-3-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWVZAEKGUQQYMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50315671 | |

| Record name | 5-Chloro-3-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3356-89-6 | |

| Record name | 5-Chloro-3-phenylisoxazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-3-phenylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50315671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 5-Chloro-3-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 5-Chloro-3-phenylisoxazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The information is compiled from available scientific literature and chemical databases, offering a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

This compound is a solid compound at room temperature with a molecular formula of C₉H₆ClNO.[1][2][3] Key quantitative data regarding its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 3356-89-6 | [1][2] |

| Molecular Formula | C₉H₆ClNO | [1][2][3] |

| Molecular Weight | 179.61 g/mol | [1][3] |

| Melting Point | 51-52 °C | Fluorochem |

| Boiling Point | 314.5 °C | |

| Physical State | Solid | Fluorochem |

| IUPAC Name | 5-chloro-3-phenyl-1,2-oxazole | [2] |

Synthesis of this compound

Experimental Protocol: General Procedure for the Synthesis of 5-Chloroisoxazoles[5]

This protocol is adapted from a general procedure for the synthesis of 5-chloroisoxazoles and can be applied to the synthesis of this compound starting from 3-phenylisoxazol-5(4H)-one.

Materials:

-

3-phenylisoxazol-5(4H)-one

-

Phosphoryl chloride (POCl₃)

-

Triethylamine (Et₃N)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

-

Petroleum ether

Procedure:

-

To a stirring suspension of 3-phenylisoxazol-5(4H)-one (1.0 equivalent) in phosphoryl chloride (POCl₃, excess), add triethylamine (Et₃N, 0.83 equivalents) dropwise at 0 °C.

-

After the addition is complete, stir the reaction mixture at 75 °C for 12 hours.

-

Upon completion of the reaction, carefully pour the mixture into a beaker containing crushed ice (approximately 300 g per 3 mmol of starting material).

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) as the eluent to afford the pure this compound.

Logical Workflow for the Synthesis

Caption: Proposed synthetic workflow for this compound.

Spectral Properties

Complete, published spectral data specifically for this compound are not available in the reviewed literature. However, data for closely related isomers, such as 5-(3-chlorophenyl)-3-phenylisoxazole and 5-(4-chlorophenyl)-3-phenylisoxazole, can provide valuable insights into the expected spectral characteristics.

Predicted Spectral Data

Based on the analysis of related compounds, the following spectral characteristics for this compound can be anticipated:

-

¹H NMR (CDCl₃):

-

Aromatic protons of the phenyl group are expected to appear as multiplets in the range of δ 7.4-7.9 ppm.

-

A singlet for the isoxazole ring proton (H-4) is expected around δ 6.5-7.0 ppm.

-

-

¹³C NMR (CDCl₃):

-

The carbon atoms of the phenyl group will resonate in the aromatic region (δ 125-135 ppm).

-

The isoxazole ring carbons are expected at approximately δ 160-170 ppm (C-3 and C-5) and around δ 100 ppm (C-4).

-

-

IR (KBr):

-

Characteristic peaks for C=N and C=C stretching of the isoxazole and phenyl rings are expected in the 1400-1600 cm⁻¹ region.

-

A C-Cl stretching vibration should be observable in the fingerprint region (typically below 800 cm⁻¹).

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) should be observed at m/z 179, with a characteristic M+2 peak at m/z 181 due to the ³⁷Cl isotope, in an approximate 3:1 ratio.

-

Fragmentation may involve the loss of CO, Cl, and cleavage of the isoxazole ring.

-

Spectral Data of a Related Isomer: 5-(3-chlorophenyl)-3-phenylisoxazole[6]

| Data Type | Chemical Shifts (δ ppm) / m/z |

| ¹H NMR (400 MHz, CDCl₃) | 7.87–7.81 (m, 3H, ArH), 7.74–7.69 (m, 1H, ArH), 7.51–7.46 (m, 3H, ArH), 7.44–7.41 (m, 2H, ArH), 6.84 (s, 1H, isoxazole-H) |

| ¹³C NMR (100 MHz, CDCl₃) | 168.9, 163.0, 135.1, 130.3, 130.1, 130.1, 129.0, 128.9, 128.8, 126.8, 125.8, 123.8, 98.2 |

Biological and Pharmacological Properties

While specific biological targets and signaling pathways for this compound have not been explicitly detailed in the available literature, the isoxazole scaffold is a well-recognized pharmacophore present in numerous biologically active compounds.[5][6]

General Biological Activities of Isoxazole Derivatives

Isoxazole-containing molecules have demonstrated a broad spectrum of pharmacological activities, including:[6]

-

Anti-inflammatory

-

Anticancer

-

Antibacterial

-

Antiviral

-

Antifungal

The biological activity of isoxazole derivatives is often attributed to the ability of the isoxazole ring to participate in various non-covalent interactions with biological targets.[7] The introduction of a chloro-substituent can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing its biological activity.

Potential Signaling Pathways

Given the known activities of other isoxazole derivatives, this compound could potentially interact with various signaling pathways implicated in disease. For instance, some isoxazole derivatives have been shown to inhibit enzymes like xanthine oxidase and histone deacetylases (HDACs). A simplified, hypothetical signaling pathway that could be modulated by an isoxazole-based inhibitor is depicted below.

Caption: Hypothetical signaling pathway potentially targeted by this compound.

Reactivity and Synthetic Applications

This compound serves as a versatile building block in organic synthesis. Its reactivity is primarily centered around the chloro-substituent at the 5-position, which can be displaced by various nucleophiles. A notable application is its use as a precursor for the synthesis of 2H-azirine-2-carboxylic acid derivatives through iron(II)-catalyzed isomerization.[4]

Experimental Protocol: Synthesis of Morpholino(3-phenyl-2H-azirin-2-yl)methanone from this compound[5]

Materials:

-

This compound

-

Morpholine

-

Anhydrous Iron(II) chloride (FeCl₂)

-

Dry acetonitrile

-

Petroleum ether (PE)

-

Ethyl acetate (EtOAc)

Procedure:

-

To a solution of this compound (1.0 equivalent) in dry acetonitrile, add anhydrous FeCl₂ (0.2 equivalents).

-

To this mixture, add morpholine (3.0 equivalents).

-

Stir the reaction mixture at room temperature for the appropriate time (monitoring by TLC is recommended).

-

After the reaction is complete, evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the desired product.

Reaction Workflow

Caption: Reaction of this compound to form an azirine derivative.

Conclusion

This compound is a valuable heterocyclic compound with established physical properties and significant potential as a building block in organic synthesis and drug discovery. While a specific, detailed synthesis protocol and comprehensive spectral and biological data are not fully available in the public domain, the information gathered from related compounds provides a strong foundation for future research. The general synthetic methods, predicted spectral characteristics, and the known reactivity and broad biological potential of the isoxazole scaffold outlined in this guide offer a solid starting point for researchers interested in exploring the chemistry and therapeutic applications of this compound. Further investigation is warranted to fully elucidate its synthetic accessibility, spectral properties, and specific biological targets and mechanisms of action.

References

- 1. This compound 97.00% | CAS: 3356-89-6 | AChemBlock [achemblock.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. calpaclab.com [calpaclab.com]

- 4. mdpi.com [mdpi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

A Technical Guide to 5-Chloro-3-phenylisoxazole: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Chloro-3-phenylisoxazole, a heterocyclic compound of interest in synthetic organic chemistry and drug discovery. It serves as a valuable building block for the synthesis of more complex molecular architectures. This guide details its chemical identity, physicochemical properties, and a representative experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

The foundational identity of any chemical compound lies in its structure and systematic nomenclature. This compound is a five-membered heterocyclic compound containing an isoxazole ring substituted with a phenyl group and a chlorine atom.

-

IUPAC Name: 5-chloro-3-phenyl-1,2-oxazole[1] or this compound.[2]

-

InChI Key: KWVZAEKGUQQYMK-UHFFFAOYSA-N[1]

Below is a two-dimensional representation of the chemical structure, generated using the DOT language.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is critical for experimental design, including reaction setup, purification, and storage.

| Property | Value | Reference |

| CAS Number | 3356-89-6 | [1][2] |

| Molecular Formula | C₉H₆ClNO | [2] |

| Molecular Weight | 179.6 g/mol | |

| Physical State | Solid | |

| Melting Point | 51 to 52°C | [1] |

| Boiling Point | 314.5 °C | |

| Purity | 97% - 98% | [2] |

Experimental Protocols

This compound is not only a compound of interest for its potential applications but also serves as a versatile starting material for synthesizing various derivatives, such as amides and esters of 2H-azirine-2-carboxylic acids.[3] The following section details a general experimental procedure for the synthesis of 5-chloroisoxazoles from isoxazol-5(4H)-ones, which is a common pathway to obtain this class of compounds.

General Procedure for the Synthesis of 5-Chloroisoxazoles [3]

This protocol outlines a method for the chlorination of a 3-substituted-isoxazol-5(4H)-one to yield the corresponding 5-chloroisoxazole.

Materials and Reagents:

-

3-Phenylisoxazol-5(4H)-one (1 equivalent)

-

Phosphorus oxychloride (POCl₃)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) as solvent

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware for reflux and extraction

-

Rotary evaporator

-

Chromatography equipment

Procedure:

-

To a solution of 3-phenylisoxazol-5(4H)-one in a suitable solvent such as acetonitrile or dichloromethane, add phosphorus oxychloride (POCl₃). The reaction is typically performed at room temperature or with cooling, depending on the reactivity of the substrate.

-

Stir the reaction mixture at room temperature for a period ranging from several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess POCl₃.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.

The workflow for this general synthetic approach is visualized in the diagram below.

References

An In-depth Technical Guide to 5-Chloro-3-phenylisoxazole: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-Chloro-3-phenylisoxazole, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its fundamental characteristics, provides established experimental protocols for its synthesis and analysis, and explores its interactions with key biological signaling pathways.

Core Properties of this compound

This compound is a solid, crystalline compound at room temperature. Its core structure consists of a phenyl group attached to an isoxazole ring, which is further substituted with a chlorine atom. This arrangement of functional groups imparts specific chemical reactivity and biological activity to the molecule.

Physical and Chemical Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| CAS Number | 3356-89-6 |

| Molecular Formula | C₉H₆ClNO |

| Molecular Weight | 179.61 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 51-53 °C |

| Boiling Point | 314.5 °C at 760 mmHg (predicted) |

| Solubility | Soluble in methanol, ethanol, DMSO, acetone, chloroform. Sparingly soluble in water. |

| Stability | Stable under normal laboratory conditions. Isoxazole rings can be susceptible to degradation under strong acidic or basic conditions. |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research and development. The following sections provide step-by-step experimental protocols based on established literature procedures.

Synthesis of this compound

A common and effective method for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of a chalcone derivative with hydroxylamine. For this compound, a similar strategy can be employed starting from an appropriate chlorinated chalcone, or more directly from a diketone or its equivalent. A representative protocol is outlined below.

Materials:

-

Benzaldehyde

-

Chloroacetone

-

Sodium ethoxide

-

Hydroxylamine hydrochloride

-

Ethanol

-

Diethyl ether

-

Hexane

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

Chalcone Formation (Claisen-Schmidt Condensation): In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and chloroacetone (1 equivalent) in ethanol.

-

To this solution, add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise at room temperature with continuous stirring.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone intermediate. Filter the solid, wash with water, and dry.

-

Isoxazole Ring Formation: In a separate flask, dissolve the synthesized chalcone (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol.

-

Add a base such as sodium hydroxide or potassium carbonate (2 equivalents) to the mixture.

-

Reflux the reaction mixture for 6-8 hours, again monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

Purification of the crude product is essential to obtain high-purity this compound for analytical and biological studies. Recrystallization is a standard and effective method.

Materials:

-

Crude this compound

-

Ethanol or a mixture of ethanol and water

-

Erlenmeyer flask

-

Heating mantle or hot plate

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid is very soluble, a mixed solvent system (e.g., ethanol/water) can be used. In this case, dissolve the compound in a minimum of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Then, add a few more drops of hot ethanol to redissolve the precipitate.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

To maximize crystal yield, place the flask in an ice bath for 30 minutes.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Dry the purified crystals in a vacuum oven or air-dry to a constant weight.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR (in CDCl3): The proton NMR spectrum is expected to show multiplets in the aromatic region (approximately δ 7.4-7.9 ppm) corresponding to the protons of the phenyl ring. A singlet for the proton on the isoxazole ring should appear around δ 6.5-7.0 ppm.

-

13C NMR (in CDCl3): The carbon NMR spectrum will show signals for the carbons of the phenyl ring (typically in the δ 125-135 ppm range), and the carbons of the isoxazole ring (with the carbon bearing the chlorine atom appearing at a characteristic downfield shift).

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands. Key peaks to look for include C-H stretching of the aromatic ring (~3100-3000 cm-1), C=N stretching of the isoxazole ring (~1600-1500 cm-1), C=C stretching of the aromatic and isoxazole rings (~1500-1400 cm-1), and the C-Cl stretching vibration (~800-600 cm-1).

3. Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) at m/z corresponding to the molecular weight of this compound (179.61). The isotopic pattern of chlorine (35Cl and 37Cl in a ~3:1 ratio) will result in a characteristic M+2 peak. Fragmentation patterns can also provide structural information.

Biological Significance and Signaling Pathways

This compound has been identified as a modulator of key signaling pathways implicated in various diseases, highlighting its potential as a lead compound in drug discovery.

Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)

GSK-3β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Dysregulation of GSK-3β activity is associated with several diseases, including neurodegenerative disorders, bipolar disorder, and cancer. This compound has been shown to be an inhibitor of GSK-3β. The canonical Wnt/β-catenin signaling pathway is a major regulator of GSK-3β activity.

In the absence of a Wnt signal, GSK-3β within the "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. This compound, as a GSK-3β inhibitor, would disrupt this process, leading to the stabilization and accumulation of β-catenin, which can then translocate to the nucleus and activate target gene transcription.

Antagonism of Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, are critical for synaptic plasticity, learning, and memory. However, excessive activation of glutamate receptors can lead to excitotoxicity, a process implicated in neurodegenerative diseases and stroke. Certain isoxazole derivatives have shown potential as glutamate receptor antagonists.

Glutamate released into the synaptic cleft binds to NMDA receptors on the postsynaptic neuron, leading to the influx of calcium ions and the activation of downstream signaling cascades. A competitive antagonist like a this compound derivative would bind to the glutamate receptor, preventing glutamate from binding and thereby inhibiting the downstream signaling, which could be neuroprotective in conditions of excessive glutamate release.

Experimental Workflow: Synthesis and Screening

A logical workflow for the utilization of this compound in a drug discovery context involves its synthesis, purification, and subsequent screening for biological activity. This can be expanded to include the synthesis of a library of derivatives to explore structure-activity relationships (SAR).

This workflow illustrates the progression from basic chemical starting materials to the synthesis and purification of the target compound. Following rigorous analytical confirmation of its structure and purity, the compound undergoes biological screening to assess its activity. Positive results from the screening can then feed into a broader program of synthesizing and testing analogs to establish structure-activity relationships, ultimately leading to the optimization of lead compounds for drug development.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field. The provided data and protocols are intended to facilitate its synthesis, characterization, and further investigation into its promising biological activities.

5-Chloro-3-phenylisoxazole CAS number and molecular weight

CAS Number: 3356-89-6 Molecular Formula: C₉H₆ClNO

This technical guide provides a comprehensive overview of the chemical properties and synthetic applications of 5-Chloro-3-phenylisoxazole. The information is intended for researchers, scientists, and professionals in drug development and organic chemistry.

Core Compound Properties

This compound is a halogenated heterocyclic compound belonging to the isoxazole class. Its chemical structure and key properties are summarized below.

| Property | Value | Citation(s) |

| CAS Number | 3356-89-6 | [1] |

| Molecular Weight | 179.6 g/mol | |

| Molecular Formula | C₉H₆ClNO | [1] |

| IUPAC Name | 5-chloro-3-phenyl-1,2-oxazole | [2] |

| SMILES | C1=CC=C(C=C1)C2=NOC(=C2)Cl | |

| Physical State | Solid | [2] |

| Melting Point | 51 to 52°C | [2] |

| Boiling Point | 314.5 °C | |

| Purity | ≥97% (Commercially available) | [1] |

Biological Context

No specific, detailed signaling pathways involving this compound have been elucidated in the reviewed literature.

Synthetic Applications & Experimental Protocols

This compound is a valuable starting material in organic synthesis, particularly for the preparation of 2H-azirine-2-carboxamides. The following protocols are adapted from established methodologies where this compound is used as a key reactant.[3]

General Protocols for the Synthesis of N-substituted-3-phenyl-2H-azirine-2-carboxamides

These procedures detail the reaction of this compound with various amine nucleophiles to yield corresponding azirine carboxamides.

Experimental Workflow Diagram

Caption: General workflow for synthesizing azirine carboxamides from this compound.

Protocol GP-B: Reaction with Excess Amine

-

To a solution of an amine nucleophile (4 mmol, 2.0 equiv.) and triethylamine (Et₃N) (404 mg, 4 mmol, 2.0 equiv.) in dry dichloromethane (DCM) (10 mL), a solution of this compound (359 mg, 2 mmol, 1.0 equiv.) in dry DCM (10 mL) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel using a petroleum ether-ethyl acetate (PE-EtOAc) mixture as the eluent to yield the final product.

Protocol GP-C: Reaction with Equimolar Amine and Ethyl Chloroformate

-

To a solution of an amine nucleophile (2 mmol, 1.0 equiv.) and Et₃N (404 mg, 4 mmol, 2.0 equiv.) in dry DCM (10 mL), a solution of ethyl chloroformate (EtOCOCl) (260 mg, 2.4 mmol, 1.2 equiv.) in dry DCM (10 mL) is added dropwise at -15 °C.

-

After stirring for 15 minutes, a solution of this compound (359 mg, 2 mmol, 1.0 equiv.) in dry DCM (10 mL) is added dropwise at the same temperature.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography (PE-EtOAc) to afford the desired product.

Protocol GP-D: Reaction with Excess Amine and Ethyl Chloroformate

-

To a solution of an amine nucleophile (6 mmol, 3.0 equiv.) in dry DCM (10 mL), a solution of EtOCOCl (260 mg, 2.4 mmol, 1.2 equiv.) in dry DCM (10 mL) is added dropwise at -15 °C.

-

After stirring for 15 minutes, a solution of this compound (359 mg, 2 mmol, 1.0 equiv.) in dry DCM (10 mL) is added dropwise at the same temperature.

-

The reaction mixture is stirred at room temperature for 1 hour.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography (PE-EtOAc) to yield the target compound.

These protocols demonstrate the utility of this compound as a precursor for generating structurally complex molecules, highlighting its importance as a building block in medicinal and materials chemistry.[3]

References

An In-depth Technical Guide to 5-Chloro-3-phenylisoxazole: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-3-phenylisoxazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. The document details its discovery and historical synthesis, outlines key experimental protocols for its preparation, presents its physicochemical properties in a structured format, and includes visualizations of synthetic pathways. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of technical information.

Introduction

Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is present in a variety of biologically active molecules and serves as a versatile building block in organic synthesis. The introduction of a chlorine atom and a phenyl group to the isoxazole ring, as in this compound, can significantly influence its chemical reactivity and biological properties. This guide focuses on the discovery, synthesis, and characterization of this specific isoxazole derivative.

Discovery and History

The synthesis of the isoxazole ring system has been a subject of chemical research for over a century, with the 1,3-dipolar cycloaddition of nitrile oxides to alkynes or alkenes being a cornerstone of its synthesis since the mid-20th century. The specific compound, this compound, is synthesized from its precursor, 3-phenyl-5-isoxazolone.

The synthesis of 3-phenyl-5-isoxazolone was described in the scientific literature as early as 1970.[1] However, the first detailed description of the chlorination of this precursor to yield this compound was reported more recently. A notable method involves the use of phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) as a chlorinating agent. A 2022 study by Al-Mulla and coworkers detailed a specific protocol for this conversion, which has become a key method for the preparation of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in further chemical synthesis or biological assays.

| Property | Value | Reference |

| Molecular Formula | C₉H₆ClNO | |

| Molecular Weight | 179.6 g/mol | |

| Appearance | Solid | |

| Melting Point | 51 to 52°C | |

| Boiling Point | 314.5 °C | [2] |

| CAS Number | 3356-89-6 |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves a two-step process: the synthesis of the precursor 3-phenyl-5-isoxazolone, followed by its chlorination.

Synthesis of 3-Phenyl-5-isoxazolone

This precursor is synthesized via the condensation of ethyl benzoylacetate with hydroxylamine.

Experimental Protocol:

-

Dissolve ethyl benzoylacetate in a suitable solvent such as ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, acidify the reaction mixture to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 3-phenyl-5-isoxazolone.

Synthesis of this compound

The chlorination of 3-phenyl-5-isoxazolone is a key step to obtain the final product.

Experimental Protocol (using Phosphorus Pentachloride):

-

Suspend 3-phenyl-5-isoxazolone in a dry, inert solvent such as toluene or phosphorus oxychloride.

-

Add phosphorus pentachloride (PCl₅) portion-wise to the suspension under anhydrous conditions.

-

Reflux the reaction mixture for a specified period (e.g., 3 hours).

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice to decompose the excess PCl₅.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Yield Data:

| Reaction | Reagents | Yield | Reference |

| Chlorination of 3-phenyl-5-isoxazolone | PCl₅, POCl₃ | 85% |

Synthetic Workflow Diagram

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Technique | Key Data |

| ¹H NMR | Signals corresponding to the phenyl protons and the isoxazole ring proton. |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl and isoxazole rings. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=N, C-O, and C-Cl bonds. |

Biological Activities

While the biological activities of the isoxazole scaffold are widely reported, specific studies on this compound are limited. Derivatives of 3-phenylisoxazole have been investigated for various pharmacological activities, including antimicrobial and anticancer effects. The presence of the chlorine atom at the 5-position is expected to modulate these activities, potentially enhancing potency or altering selectivity. Further research is warranted to fully elucidate the biological profile of this compound.

Logical Relationship of Synthesis

The synthesis of this compound follows a logical progression from readily available starting materials to the final product through a key intermediate.

Conclusion

This compound is a valuable heterocyclic compound with a straightforward synthetic route from its isoxazolone precursor. This technical guide has provided a detailed overview of its discovery, synthesis, and physicochemical properties, along with experimental guidelines. The information presented herein is intended to support further research into the applications of this compound in medicinal chemistry and materials science. Future investigations into its biological activities are encouraged to unlock its full therapeutic potential.

References

The Multifaceted Biological Activities of 5-Chloro-3-phenylisoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities. Among these, the 5-chloro-3-phenylisoxazole core has emerged as a particularly promising framework for the development of novel therapeutic agents. The presence of the chlorine atom at the 5-position and the phenyl group at the 3-position provides a unique electronic and steric profile, influencing the molecule's interaction with biological targets. This technical guide offers an in-depth exploration of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and a visualization of a relevant signaling pathway to aid researchers in their drug discovery and development endeavors.

Diverse Biological Activities

Derivatives of the this compound scaffold have been investigated for a range of biological activities, demonstrating their potential in various therapeutic areas. These activities are often modulated by the nature and position of substituents on the phenyl ring.

Anticancer Activity

A significant area of investigation for isoxazole derivatives has been their potential as anticancer agents. Studies have shown that certain isoxazole-carboxamide derivatives exhibit cytotoxic activity against various cancer cell lines. The mechanism of action for some isoxazole derivatives has been linked to the inhibition of crucial cellular targets like heat shock protein 90 (HSP90) and histone deacetylases (HDACs).[1][2]

Antimicrobial Activity

The isoxazole moiety is a well-established pharmacophore in the design of antimicrobial agents. Research suggests that the presence of a chlorine atom on the phenyl ring of isoxazole derivatives can enhance their antibacterial activity.[3] These compounds have been evaluated against both Gram-positive and Gram-negative bacteria, showing varied levels of efficacy.

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for a selection of isoxazole derivatives, providing a comparative overview of their potency. It is important to note that the data is compiled from various studies and the specific core structure may vary slightly from the this compound template.

Table 1: Anticancer Activity of Isoxazole-Carboxamide Derivatives

| Compound ID | Substitution on Phenyl Ring | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 2a | Unsubstituted | MCF-7 | 39.80 | [4] |

| 2d | 4-Chloro | HeLa | 15.48 | [4] |

| 2d | 4-Chloro | Hep3B | ~23 | [4] |

| 2e | 4-Nitro | Hep3B | ~23 | [4] |

Table 2: HDAC1 Inhibitory Activity of 3-Phenylisoxazole Derivatives

| Compound ID | R1 Group | R2 Group | % Inhibition @ 1000 nM |

| 7 | H | H | 9.30 |

| 17 | H | butyl | 86.78 |

Note: These compounds are 3-phenylisoxazole derivatives investigated for HDAC1 inhibition and provide a basis for understanding the potential mechanisms of related structures.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of new chemical entities. Below are standardized methodologies for key biological assays relevant to the study of this compound derivatives.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, Hep3B)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

This compound derivatives (dissolved in DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives in MHB in a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathway Visualization

The following diagram illustrates a representative signaling pathway that can be modulated by isoxazole derivatives, specifically the inhibition of Histone Deacetylases (HDACs). While this pathway was identified for 3-phenylisoxazole derivatives, it provides a plausible mechanism of action for structurally related compounds like the this compound series.[2]

This diagram illustrates how this compound derivatives can potentially inhibit HDACs, leading to an increase in acetylated histones. This, in turn, results in a more open chromatin structure, promoting the expression of genes involved in cell cycle arrest and apoptosis, thereby exerting an anticancer effect.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The data and protocols presented in this guide are intended to provide a solid foundation for researchers engaged in the synthesis and biological evaluation of this important class of compounds. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

References

- 1. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. researchgate.net [researchgate.net]

In-Depth Technical Guide: Mechanism of Action of 5-Chloro-3-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

An extensive review of scientific literature reveals a significant gap in the detailed, mechanistic understanding of 5-Chloro-3-phenylisoxazole's biological activity. While the broader isoxazole class of compounds is known for a wide array of pharmacological effects, specific data elucidating the molecular targets, signaling pathways, and quantitative interaction metrics for this compound are not available in peer-reviewed publications. This guide summarizes the general biological context of isoxazole derivatives and candidly addresses the absence of specific mechanistic data for the target compound, thereby identifying a clear opportunity for future research.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This chemical scaffold is a common feature in numerous biologically active compounds and approved pharmaceuticals.[1][2] The versatility of the isoxazole ring allows for diverse chemical modifications, leading to a wide range of therapeutic properties. Derivatives of isoxazole have been investigated for numerous applications, including:

-

Enzyme Inhibition (e.g., tyrosinase, xanthine oxidase)[1][4]

-

Neurological Activity (e.g., interaction with glutamate receptors)[5]

The presence of chlorine and phenyl substituents at the 5- and 3-positions, respectively, defines the specific compound of interest, this compound. While the effects of these substitutions on the isoxazole core are of interest, specific studies detailing their impact on a molecular mechanism are lacking.

Reported Biological Activities and Targets of Isoxazole Derivatives (General)

Research into various isoxazole derivatives has identified several biological targets and pathways. It is plausible that this compound could interact with similar targets, but this remains speculative without direct experimental evidence.

Enzyme Inhibition

Isoxazole-containing compounds have been successfully developed as enzyme inhibitors. For example, certain 5-phenylisoxazole-3-carboxylic acid derivatives have demonstrated potent, micromolar to submicromolar inhibition of xanthine oxidase , an enzyme implicated in gout.[4] Other derivatives have shown inhibitory activity against tyrosinase , an enzyme involved in melanin production.[1]

Receptor Modulation

The isoxazole scaffold is present in molecules that interact with neurotransmitter receptors. Notably, AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), an analogue of the neurotransmitter glutamate, is a selective agonist for the AMPA receptor, a subtype of ionotropic glutamate receptors.[5] This highlights the potential for isoxazole derivatives to modulate neuronal signaling, although the specific role of this compound in this context has not been defined.

Anticancer Research

Derivatives of the 5-phenylisoxazole core have been explored as potential anticancer agents. One study focused on developing 5-phenylisoxazole-based covalent inhibitors targeting the G12C mutant of the KRAS protein, a key driver in several cancers.[6] This approach, however, relies on the addition of a reactive chemical group to the core structure to form a covalent bond with the target protein, a mechanism not inherent to this compound itself.

Current Status of this compound Mechanism of Action

Despite a comprehensive search of scientific and patent literature, no definitive, peer-reviewed studies detailing the mechanism of action for this compound were identified.

A commercial supplier of the chemical, Biosynth, notes in its product description that the compound has been used as a "collagen cross-linking agent" and has shown "potential as an inhibitor of glycogen synthase kinase (GSK-3β)" and can "inhibit the activation of glutamate receptors." However, these claims are not substantiated by citations to primary literature, and targeted searches for experimental data to support these specific mechanisms for this compound yielded no results.

Furthermore, a study investigating derivatives where a 2-chloroquinoline moiety was attached to the 5-phenylisoxazole core found no significant antibacterial activity against tested strains of Escherichia coli, Pseudomonas aeruginosa, and Acinetobacter baumannii.[7]

Data Presentation: A Case of Absence

A core requirement of this technical guide was the summarization of all quantitative data into clearly structured tables. Due to the lack of published research on the specific molecular interactions of this compound, no quantitative data (e.g., IC₅₀, Kᵢ, Kₐ) is available.

| Target | Assay Type | IC₅₀ / Kᵢ / Kₐ | Reference |

| Data Not Available | N/A | N/A | N/A |

| Data Not Available | N/A | N/A | N/A |

Caption: Table summarizing the unavailable quantitative data for this compound's biological targets.

Experimental Protocols: A General Framework

While no specific experimental protocols have been published for investigating this compound, the following represents a general workflow that researchers could employ to elucidate its mechanism of action, based on the unsubstantiated claims and the activities of related isoxazole compounds.

Caption: A generalized experimental workflow for elucidating the mechanism of action of a novel compound.

Signaling Pathways: A Hypothetical Construct

Without a confirmed molecular target, any depiction of a signaling pathway for this compound would be purely speculative. If, for instance, future research validates the claim of GSK-3β inhibition, a diagram could be constructed to show its impact on the Wnt/β-catenin pathway.

Caption: Hypothetical inhibition of the Wnt/β-catenin pathway by this compound via GSK-3β.

Conclusion and Future Directions

The current body of scientific literature does not support the creation of an in-depth technical guide on the core mechanism of action of this compound. The foundational data regarding its molecular targets, signaling pathway modulation, and quantitative pharmacology is absent. The unsubstantiated claims of its activity as a GSK-3β inhibitor or glutamate receptor modulator provide potential starting points for investigation, but they remain unverified.

There is a clear need for foundational research, beginning with unbiased target identification and broad phenotypic screening, to determine the biological activity of this compound. Subsequent validation through biochemical and cell-based assays would be required to build a mechanistic understanding from the ground up. Until such studies are performed and published, the mechanism of action of this compound will remain undefined.

References

- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rep.bntu.by [rep.bntu.by]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

The Pivotal Role of the 5-Chloro-3-Phenylisoxazole Scaffold: A Deep Dive into its Structure-Activity Relationship

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5-chloro-3-phenylisoxazole analogs, a chemical scaffold of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the synthesis, biological activities, and experimental methodologies related to these compounds. Through a compilation of quantitative data, detailed experimental protocols, and visual representations of key processes, this guide aims to facilitate a deeper understanding of this important class of molecules and guide future drug discovery efforts.

The isoxazole ring is a versatile five-membered heterocycle that serves as a core structural motif in numerous biologically active compounds.[1] The specific substitution pattern of a 5-chloro group and a 3-phenyl ring creates a unique chemical entity with the potential for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[2][3][4] Understanding how modifications to this core structure influence biological activity is paramount for the rational design of novel therapeutic agents.

Unraveling the Structure-Activity Relationship

The biological activity of this compound analogs is intricately linked to the nature and position of substituents on the phenyl ring and modifications to the isoxazole core. While a comprehensive SAR study on a single biological target for a wide range of this compound analogs is not extensively documented in a single source, by compiling data from various studies on related phenylisoxazole structures, key trends can be elucidated.

Anticancer Activity

Phenylisoxazole derivatives have demonstrated significant potential as anticancer agents.[3] The substitution on the 3-phenyl ring plays a crucial role in modulating their cytotoxic effects.

Table 1: Anticancer Activity of Phenylisoxazole Analogs

| Compound ID | Core Structure | R1 (Phenyl Substitution) | R2 | Cell Line | IC50 (µM) | Reference |

| 1 | 3-Phenylisoxazole | 4-F | 5-cyclopropyl-N-(4-(hydroxyamino)-4-oxobutyl)isoxazole-4-carboxamide | PC3 | 5.82 | [5] |

| 2 | 3-Phenylisoxazole | 4-Cl | 5-cyclopropyl-N-(3-(hydroxyamino)-3-oxopropyl)isoxazole-4-carboxamide | PC3 | 9.18 | [5] |

| 3 | 3-(2-Chlorophenyl)-5-methylisoxazole | H | 4-(N-(4-fluorophenyl)carboxamide) | HeLa | 15.48 | [6] |

| 4 | 3-(2-Chlorophenyl)-5-methylisoxazole | H | 4-(N-(4-chlorophenyl)carboxamide) | Hep3B | ~23 | [6] |

| 5 | 3-(2-Chlorophenyl)-5-methylisoxazole | H | 4-(N-(4-bromophenyl)carboxamide) | Hep3B | ~23 | [6] |

Note: The core structure in the table is not strictly this compound due to limited direct SAR data. The presented data is from closely related analogs to infer potential SAR trends.

From the available data on related structures, it can be inferred that:

-

Halogen Substitution: The presence of halogen atoms like fluorine and chlorine on the phenyl ring is often beneficial for anticancer activity.

-

Linker and Zinc-Binding Group: For HDAC inhibitors, the nature and length of the linker at other positions of the isoxazole ring, along with the zinc-binding group, are critical for potency.[5]

Enzyme Inhibition

The this compound scaffold is a promising framework for designing enzyme inhibitors.

Table 2: Enzyme Inhibitory Activity of Phenylisoxazole Analogs

| Compound ID | Target Enzyme | Core Structure | R1 (Phenyl Substitution) | IC50 (µM) | Reference |

| 6 | Histone Deacetylase 1 (HDAC1) | 3-Phenylisoxazole | 4-F | 0.086 (8.67% inhibition at 1µM) | [5] |

| 7 | Xanthine Oxidase | 5-Phenylisoxazole-3-carboxylic acid | 3-CN | Submicromolar | [2] |

| 8 | Fatty Acid Amide Hydrolase (FAAH) | α-Ketooxazole | 3-Cl | 0.0009 | [7] |

Note: The core structure in the table is not strictly this compound due to limited direct SAR data. The presented data is from closely related analogs to infer potential SAR trends.

Key observations include:

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the phenyl ring, such as a cyano or chloro group, can significantly enhance inhibitory potency against enzymes like xanthine oxidase and FAAH.[2][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the key experimental protocols for the synthesis and biological evaluation of this compound analogs.

General Synthesis of 3-Phenylisoxazole Derivatives

A common route for the synthesis of 3-phenylisoxazole derivatives involves the condensation of a substituted acetophenone with hydroxylamine, followed by chlorination.[5]

Caption: General synthetic scheme for this compound analogs.

Detailed Protocol:

-

Synthesis of 3-Phenylisoxazol-5-ol: A mixture of the appropriately substituted acetophenone and hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol) is refluxed in the presence of a base (e.g., sodium hydroxide). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.[5]

-

Synthesis of this compound: The synthesized 3-phenylisoxazol-5-ol is treated with a chlorinating agent such as N-chlorosuccinimide (NCS) in a solvent like dimethylformamide (DMF). The reaction is typically stirred at a slightly elevated temperature. After completion, the product is isolated by extraction and purified by column chromatography.[5]

-

Synthesis of Analogs: The this compound core can be further modified by reacting it with various nucleophiles or through other chemical transformations to generate a library of analogs.[8]

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9]

Caption: Workflow for the MTT assay to determine anticancer activity.

Detailed Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[9]

-

Compound Treatment: The cells are then treated with serial dilutions of the this compound analogs for 48-72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.[9]

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[9]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The concentration of the compound that inhibits cell growth by 50% (IC50) is then calculated.[9]

Enzyme Inhibition Assay (General Protocol)

The inhibitory activity of the compounds against a specific enzyme is determined by measuring the enzyme's activity in the presence and absence of the inhibitor.

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol (Example: Xanthine Oxidase Inhibition):

-

Reaction Mixture: The assay is typically performed in a phosphate buffer (pH 7.5). The reaction mixture contains xanthine as the substrate and xanthine oxidase enzyme.

-

Inhibitor Addition: Various concentrations of the this compound analogs are pre-incubated with the enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate.

-

Activity Measurement: The rate of uric acid formation is monitored by measuring the increase in absorbance at 295 nm.

-

IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The available data, primarily from related phenylisoxazole analogs, suggests that substitutions on the 3-phenyl ring, particularly with halogens and other electron-withdrawing groups, can significantly enhance biological activity. Further diversification at other positions of the isoxazole ring is also a promising strategy for optimizing potency and selectivity.

To fully elucidate the SAR of this compound analogs, a systematic study involving the synthesis of a focused library of compounds with diverse substitutions and their evaluation against a panel of relevant biological targets is warranted. Such studies, guided by the principles of medicinal chemistry and aided by computational modeling, will undoubtedly unlock the full therapeutic potential of this privileged scaffold. This technical guide serves as a foundational resource to inspire and inform these future research endeavors.

References

- 1. ijpca.org [ijpca.org]

- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Syntheses and Characterizations of Some New N-alkyl, Isoxazole and Dioxazole Derivatives of 5-Chloroisatin | PDF [slideshare.net]

- 4. researchgate.net [researchgate.net]

- 5. journals.plos.org [journals.plos.org]

- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,1-Benzisoxazole, 5-chloro-3-phenyl- [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

Potential Research Applications of 5-Chloro-3-phenylisoxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. As a privileged structure, it forms the core of numerous compounds with demonstrated antimicrobial, anti-inflammatory, and anticancer properties. This technical guide focuses on a specific derivative, 5-Chloro-3-phenylisoxazole, a versatile building block for synthesizing novel therapeutic agents. While direct biological data on this core compound is limited in publicly available literature, this document will provide a comprehensive overview of its synthesis, potential biological activities inferred from its derivatives, and detailed experimental protocols for its investigation. This guide aims to equip researchers with the foundational knowledge to explore the therapeutic potential of this compound and its analogues.

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | --INVALID-LINK-- |

| Molecular Weight | 179.61 g/mol | --INVALID-LINK-- |

| IUPAC Name | 5-chloro-3-phenyl-1,2-oxazole | --INVALID-LINK-- |

| CAS Number | 3356-89-6 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 51-52 °C | --INVALID-LINK-- |

| Boiling Point | 314.5 °C | --INVALID-LINK-- |

| SMILES | C1=CC=C(C=C1)C2=NOC(=C2)Cl | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of a β-ketoester precursor with hydroxylamine, followed by chlorination. A general and efficient method involves the reaction of 3-aryl-isoxazol-5(4H)-ones with a chlorinating agent.

Experimental Protocol: General Procedure for the Synthesis of 5-Chloroisoxazoles

This protocol is adapted from a general procedure for the synthesis of 5-chloroisoxazoles from 3-substituted-isoxazol-5(4H)-ones.

Materials:

-

3-Phenylisoxazol-5(4H)-one

-

Phosphorus oxychloride (POCl₃) or Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of 3-phenylisoxazol-5(4H)-one (1 equivalent) in an inert solvent such as dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) or oxalyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench the excess chlorinating agent.

-

Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.

Characterization:

The structure of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Research Applications and Biological Activities

While specific biological data for this compound is scarce, the broader isoxazole class exhibits a wide range of activities. This compound serves as a valuable intermediate for synthesizing derivatives with potential therapeutic applications.

Anticancer Activity

Isoxazole derivatives have been extensively investigated for their anticancer properties, acting through various mechanisms.

-

Protein Kinase Inhibition: Many isoxazole-containing compounds have been identified as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as JNK, p38, and VEGFR2.[1][2]

-

Tubulin Polymerization Inhibition: Some isoxazole derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]

-

Aromatase Inhibition: Aromatase is a key enzyme in estrogen biosynthesis, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. Isoxazole-based compounds have been explored as aromatase inhibitors.[5][6][7]

-

Induction of Apoptosis: Isoxazole derivatives can trigger programmed cell death in cancer cells through both intrinsic and extrinsic pathways, often involving the activation of caspases.[5]

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

-

Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare a stock solution of this compound in DMSO and make serial dilutions in the complete growth medium to achieve the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The isoxazole ring is present in several clinically used antibiotics, and its derivatives are known to possess broad-spectrum antimicrobial activity.

The antimicrobial action of isoxazole derivatives can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound

-

DMSO

-

96-well microtiter plates

-

Standard antibiotic or antifungal agent (positive control)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium to obtain a range of concentrations.

-

Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well. Include a positive control (broth with inoculum and standard drug), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).

-

Incubate the plate at the appropriate temperature (e.g., 37 °C for bacteria, 30 °C for fungi) for 18-24 hours.

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Quantitative Data for Isoxazole Derivatives (Illustrative)

Table 1: Anticancer Activity (IC₅₀ values in µM) of Selected Isoxazole Derivatives

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Phenyl-isoxazole-carboxamide (A13) | COX-1 | 0.064 | [4] |

| Phenyl-isoxazole-carboxamide (A13) | COX-2 | 0.013 | [4] |

| Isoxazole-linked Arylcinnamide (15a) | HeLa | 0.4 | [4] |

| Isoxazole-linked Arylcinnamide (15b) | HeLa | 1.8 | [4] |

| Isoxazole-linked Arylcinnamide (15e) | HeLa | 1.2 | [4] |

| 3-Phenylisoxazole Derivative (17) | PC3 | 5.82 | |

| 5-Chloro-3-(...)-indolin-2-one (96) | MCF-7 | 3.59 | |

| 5-Chloro-3-(...)-indolin-2-one (96) | MDA-MB-468 | 4.76 | |

| 5-Chloro-3-(...)-indolin-2-one (96) | MDA-MB-231 | 8.54 |

Table 2: Antimicrobial Activity (MIC values in µg/mL) of Selected Isoxazole Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Phenyl-isoxazole-carboxamide (A8) | Pseudomonas aeruginosa | 2000 | [4] |

| Phenyl-isoxazole-carboxamide (A8) | Klebsiella pneumoniae | 2000 | [4] |

| Phenyl-isoxazole-carboxamide (A8) | Candida albicans | 2000 | [4] |

| Phenyl-isoxazole-carboxamide (A9) | Pseudomonas aeruginosa | 2000 | [4] |

| Phenyl-isoxazole-carboxamide (A9) | Candida albicans | 2000 | [4] |

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate potential mechanisms of action and experimental workflows relevant to the study of this compound, based on the known activities of the isoxazole scaffold.

Caption: Potential anticancer mechanisms of isoxazole derivatives.

References

- 1. Untitled Document [ucl.ac.uk]

- 2. Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.sdiarticle3.com [file.sdiarticle3.com]

- 6. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]

- 7. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Chloro-3-phenylisoxazole: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of 5-Chloro-3-phenylisoxazole, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process, beginning with the formation of the isoxazolone ring, followed by a chlorination step. The methodologies are based on established literature procedures, ensuring reliability and reproducibility.

Overview of Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step sequence:

-

Step 1: Cyclocondensation to form 3-phenylisoxazol-5(4H)-one. This step involves the reaction of ethyl benzoylacetate with hydroxylamine hydrochloride to construct the core isoxazolone heterocyclic ring.

-

Step 2: Chlorination of 3-phenylisoxazol-5(4H)-one. The intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride, to yield the final product, this compound.

This strategy provides a clear and controllable pathway to the desired compound.

Experimental Protocols

Step 1: Synthesis of 3-phenylisoxazol-5(4H)-one

This protocol is adapted from a known procedure for the synthesis of the isoxazolone precursor.[1]

Methodology:

-

To a round-bottom flask, add ethyl benzoylacetate and glacial acetic acid.

-

Stir the mixture until the ethyl benzoylacetate is fully dissolved.

-

Add hydroxylamine hydrochloride to the solution.

-

Heat the reaction mixture to 100°C with continuous stirring for 5 hours.

-

After the reaction is complete, remove the acetic acid by distillation under reduced pressure.

-

To the resulting residue, add ethyl alcohol to induce precipitation of the product.

-

Collect the crystals by filtration and wash them with cold ethyl alcohol.

-

Dry the collected solid to obtain 3-phenylisoxazol-5(4H)-one as colorless crystals.

Quantitative Data:

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (g) | Volume (mL) |

| Ethyl benzoylacetate | 192.21 | 1.0 | 154 | ~140 |

| Hydroxylamine HCl | 69.49 | 1.0 | 55.7 | - |

| Glacial Acetic Acid | 60.05 | Solvent | - | 1000 |

| Ethyl Alcohol | 46.07 | For wash | - | As needed |

Step 2: Synthesis of this compound

This general procedure details the chlorination of the isoxazolone intermediate. Phosphorus oxychloride is a strong chlorinating agent often used for this type of transformation.[2][3]

Methodology:

-

In a fume hood, suspend the 3-phenylisoxazol-5(4H)-one (from Step 1) in phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the suspension to 0°C using an ice bath.

-

Add triethylamine dropwise to the stirring suspension at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it under reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Quantitative Data:

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount | Volume (mL) |

| 3-phenylisoxazol-5(4H)-one | 161.16 | 1.0 | e.g., 3 mmol (484 mg) | - |

| Phosphorus Oxychloride (POCl₃) | 153.33 | Solvent/Reagent | - | e.g., 4 mL |

| Triethylamine | 101.19 | 0.83 | e.g., 2.5 mmol (253 mg) | 0.35 |

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis process from starting materials to the final product.

Caption: Workflow for the synthesis of this compound.

References

Laboratory Preparation of 5-Chloro-3-phenylisoxazole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the laboratory synthesis of 5-Chloro-3-phenylisoxazole, a valuable building block in medicinal chemistry and drug development. The protocols detailed below outline a two-step synthetic route commencing with the preparation of the key intermediate, 3-phenylisoxazol-5-one, followed by its subsequent chlorination to yield the target compound.

Introduction